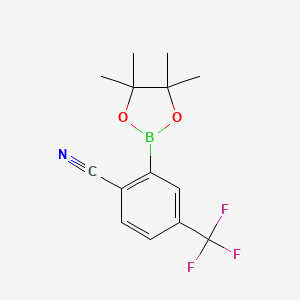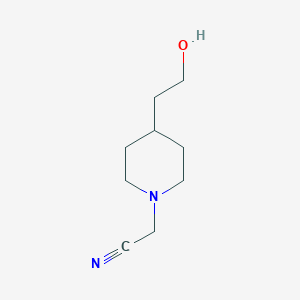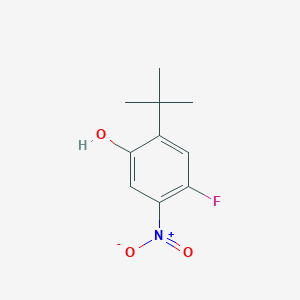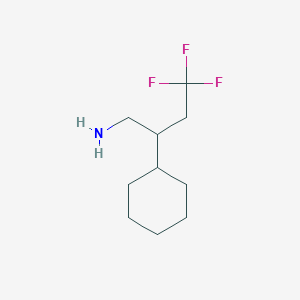
5-(4-(Trifluorometil)fenil)-1H-indol-2-carboxilato de etilo
Descripción general
Descripción
Ethyl 5-(4-(trifluoromethyl)phenyl)-1H-indole-2-carboxylate is a synthetic organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an indole core
Aplicaciones Científicas De Investigación
Ethyl 5-(4-(trifluoromethyl)phenyl)-1H-indole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of novel pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It serves as a precursor for the synthesis of drugs that target specific biological pathways, such as enzyme inhibitors or receptor modulators.
Industry: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, van der waals forces, and ionic interactions .
Biochemical Pathways
Compounds with similar structures have been implicated in various biochemical pathways, including those involved in inflammation, pain perception, and neurotransmission .
Pharmacokinetics
The trifluoromethyl group in the compound is known to enhance metabolic stability and increase lipophilicity, which could potentially improve the compound’s bioavailability .
Result of Action
Based on the properties of similar compounds, it may have potential therapeutic effects in various disease states .
Action Environment
The action, efficacy, and stability of Ethyl 5-(4-(trifluoromethyl)phenyl)-1H-indole-2-carboxylate can be influenced by various environmental factors. These can include the pH and temperature of the biological environment, the presence of other interacting molecules, and the specific cell types involved .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4-(trifluoromethyl)phenyl)-1H-indole-2-carboxylate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.
Esterification: The final step involves the esterification of the indole carboxylic acid with ethanol in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-(4-(trifluoromethyl)phenyl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the indole nitrogen, using reagents like sodium hydride (NaH) or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted indole derivatives
Comparación Con Compuestos Similares
Ethyl 5-(4-(trifluoromethyl)phenyl)-1H-indole-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-(4-fluorophenyl)-1H-indole-2-carboxylate: This compound has a fluorine atom instead of a trifluoromethyl group, which may result in different chemical and biological properties.
Ethyl 5-(4-chlorophenyl)-1H-indole-2-carboxylate:
Ethyl 5-(4-bromophenyl)-1H-indole-2-carboxylate: The bromine atom can influence the compound’s chemical behavior and its interactions with biological targets.
The unique trifluoromethyl group in Ethyl 5-(4-(trifluoromethyl)phenyl)-1H-indole-2-carboxylate distinguishes it from these similar compounds, providing enhanced stability and lipophilicity, which can be advantageous in various applications.
Propiedades
IUPAC Name |
ethyl 5-[4-(trifluoromethyl)phenyl]-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO2/c1-2-24-17(23)16-10-13-9-12(5-8-15(13)22-16)11-3-6-14(7-4-11)18(19,20)21/h3-10,22H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWNIKZSOPKDNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=C2)C3=CC=C(C=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00726293 | |
| Record name | Ethyl 5-[4-(trifluoromethyl)phenyl]-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00726293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871927-70-7 | |
| Record name | Ethyl 5-[4-(trifluoromethyl)phenyl]-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00726293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

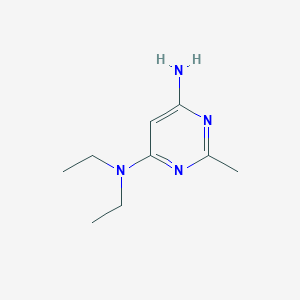


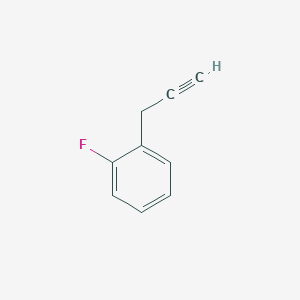

![1H-Pyrrolo[2,3-b]pyridin-4-amine acetate](/img/structure/B1466000.png)
![2-[3-(2-aminoethyl)-5-(9H-fluoren-9-ylmethoxycarbonyl)-2,4-dioxoquinazolin-1-yl]acetic acid](/img/structure/B1466002.png)

